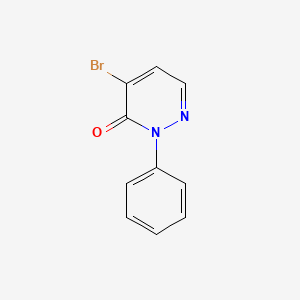

4-Bromo-2-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-7-12-13(10(9)14)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRNYULERNEEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Bromo 2 Phenylpyridazin 3 2h One

Reactivity Profile of the 4-Bromo Substituent

The bromine atom at the C4-position of the pyridazinone ring is the most reactive site for transformations, readily participating in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, further influenced by the adjacent carbonyl group, facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the introduction of a diverse range of functional groups at the 4-position.

The reaction of 4-bromo-2-phenylpyridazin-3(2H)-one with various nucleophiles, such as amines and alkoxides, proceeds under standard conditions to yield the corresponding 4-substituted derivatives. For instance, treatment with ammonia (B1221849) can yield 4-amino-2-phenylpyridazin-3(2H)-one. google.com Similarly, reactions with primary and secondary amines lead to the formation of 4-(alkylamino)- and 4-(dialkylamino)-2-phenylpyridazin-3(2H)-ones, respectively. The use of alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 4-alkoxy-2-phenylpyridazin-3(2H)-one derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

| Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia | 4-Amino-2-phenylpyridazin-3(2H)-one | Reaction with NH3 | google.com |

| Primary Amines (R-NH2) | 4-(Alkylamino)-2-phenylpyridazin-3(2H)-one | Base, Solvent | |

| Secondary Amines (R2NH) | 4-(Dialkylamino)-2-phenylpyridazin-3(2H)-one | Base, Solvent | |

| Alkoxides (RO⁻) | 4-Alkoxy-2-phenylpyridazin-3(2H)-one | Solvent | nih.gov |

This table is illustrative and specific yields and conditions would be dependent on the specific reactants and published literature.

Transition Metal-Catalyzed Cross-Coupling Chemistry

The carbon-bromine bond at the C4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This powerful reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. The reaction of 4-bromo-2-phenylpyridazin-3(2H)-one with a suitable boronic acid in the presence of a palladium catalyst and a base affords the corresponding 4-aryl-2-phenylpyridazin-3(2H)-one derivatives. nih.govmdpi.com A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases, like sodium carbonate or potassium phosphate, can be employed. nih.govmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner.

| Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | - | nih.gov |

| Substituted Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Good | mdpi.com |

Yields are dependent on the specific substituted arylboronic acid used.

Buchwald–Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds. The palladium-catalyzed coupling of 4-bromo-2-phenylpyridazin-3(2H)-one with primary or secondary amines allows for the synthesis of a wide array of 4-amino-substituted pyridazinone derivatives. nih.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govresearchgate.net

| Amine | Catalyst/Ligand | Base | Solvent | Reference |

| Primary/Secondary Amines | Pd(OAc)₂ / Phosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | nih.govnih.govresearchgate.net |

Specific catalyst/ligand combinations and yields would be found in dedicated research articles.

Reactivity of the Pyridazin-3(2H)-one Ring System

The pyridazin-3(2H)-one ring itself possesses distinct reactivity patterns, allowing for further derivatization.

Electrophilic Aromatic Substitution

The pyridazine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging compared to benzene. The presence of the N-phenyl group, however, can influence the regioselectivity of such reactions. Electrophilic attack is most likely to occur on the phenyl ring, directed by the pyridazinone moiety. Nitration and halogenation are common electrophilic aromatic substitution reactions. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, likely at the para-position due to steric hindrance from the pyridazinone core. masterorganicchemistry.comlibretexts.orgpharmaguideline.com Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or an acid catalyst would also be expected to substitute on the N-phenyl ring. The pyridazine ring itself is generally deactivated towards electrophilic attack. msu.edumasterorganicchemistry.com

Reactions at the Carbonyl Group

The carbonyl group at the C3-position of the pyridazinone ring can undergo a variety of characteristic reactions.

Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. More forcing conditions, such as the Wolff-Kishner or Clemmensen reduction, could potentially lead to the deoxygenation of the carbonyl group, although this may also affect other parts of the molecule.

The carbonyl carbon is also susceptible to attack by nucleophiles like Grignard reagents (RMgX). researchgate.netthermofisher.comchem-station.com This would lead to the formation of a tertiary alcohol after acidic workup, with the 'R' group from the Grignard reagent being introduced at the C3-position.

| Reagent | Product Type |

| NaBH₄ / LiAlH₄ | 3-Hydroxypyridazine derivative |

| Grignard Reagent (RMgX) | 3-Alkyl/Aryl-3-hydroxypyridazine derivative |

Functional Group Transformations

The functional groups introduced through the reactions described above can be further manipulated to create a wider array of derivatives. For example, a 4-amino group can be diazotized and subsequently replaced by a variety of other functionalities. An ester group, if present, can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other acid derivatives. These transformations follow standard organic chemistry principles and significantly expand the synthetic utility of the 4-bromo-2-phenylpyridazin-3(2H)-one scaffold. wur.nl

Derivatization Strategies for Enhancing Bioactivity and Functionality

The derivatization of the 4-bromo-2-phenylpyridazin-3(2H)-one scaffold is a critical approach for modulating its physicochemical properties and biological targets. Researchers employ various synthetic strategies to explore the structure-activity relationships (SAR) of these compounds.

Altering the substitution pattern on the N-2 phenyl ring is a common strategy to fine-tune the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets. While the parent compound features an unsubstituted phenyl ring, the introduction of various functional groups can lead to derivatives with modified activities.

Research has shown that introducing substituents onto this phenyl ring is a viable method for creating new analogues. For example, compounds have been synthesized where the phenyl group is substituted with electron-withdrawing groups like a bromine atom. An example of such a derivative is 6-acetyl-2-(4-bromophenyl)-5-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, which highlights that modifications can be made to both the N-2 phenyl ring and the pyridazinone core simultaneously. sigmaaldrich.com The synthesis of analogues with groups like a trifluoromethyl on the phenyl ring attached to a nitrogen heterocycle has also been demonstrated in related systems, suggesting a pathway for creating 4-bromo-2-(substituted-phenyl)pyridazin-3(2H)-one variants. nih.gov These modifications allow for a systematic exploration of how electronic effects influence biological outcomes.

Table 1: Examples of Derivatives with Modified N-2 Phenyl Moiety

| Base Compound Name | N-2 Phenyl Moiety Substitution | Reference |

| 6-Acetyl-2-(4-bromophenyl)-5-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 4-Bromo | sigmaaldrich.com |

| 4-bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one | 4-Methoxybenzyl (N-2 substituent is benzyl, not phenyl) | sigmaaldrich.com |

The bromine atom at the C-4 position is the most reactive site for derivatization on the pyridazinone core, serving as a versatile precursor for introducing a wide array of functional groups through various chemical reactions.

Palladium-catalyzed cross-coupling reactions are highly effective for creating new carbon-carbon bonds at the C-4 position. researchgate.net The Suzuki-Miyaura coupling, in particular, is a powerful method for reacting the C-4 bromo position with organoboranes (like boronic acids or esters) to introduce aryl, heteroaryl, alkenyl, or alkyl groups. libretexts.orgorganic-chemistry.org This reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Beyond C-C bond formation, the C-4 bromine can be replaced by various nucleophiles. The bromine can undergo magnesium-exchange reactions to form a Grignard reagent, which can then react with various electrophiles to introduce new substituents. acs.org Nucleophilic substitution reactions can also be used to introduce heteroatoms. For instance, reactions with amines, thiols, or alcohols can lead to the formation of C-N, C-S, or C-O bonds, respectively, at the C-4 position. These substitutions are fundamental in creating libraries of compounds for biological screening.

Furthermore, other positions on the pyridazinone ring can be functionalized. For example, the compound 4-bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one demonstrates substitution at the C-5 position with a methoxy (B1213986) group. sigmaaldrich.com More complex derivatives show multiple substitutions, such as the presence of a methyl group at C-5 and an acetyl group at C-6. sigmaaldrich.com

Table 2: Selected Substitution Reactions on the Pyridazinone Core

| Reaction Type | Position | Reagents/Catalysts | Resulting Functional Group | Reference |

| Suzuki-Miyaura Coupling | C-4 | Arylboronic acid, Pd catalyst, Base | Aryl | researchgate.netlibretexts.org |

| Suzuki-Miyaura Coupling | C-4 | Alkenylboronic acid, Pd catalyst, Base | Alkenyl | organic-chemistry.org |

| Bromine-Magnesium Exchange | C-4/C-5 | n-BuMgCl, then Electrophile (e.g., H₂O, Me₂S₂) | H, SMe | acs.org |

| Nucleophilic Substitution | C-5 | Methoxide | Methoxy | sigmaaldrich.com |

| Acylation | C-6 | Acetylating agent | Acetyl | sigmaaldrich.com |

| Nitrilation | C-4 | Cyanide source | Carbonitrile | sigmaaldrich.com |

The pyridazinone ring serves as an excellent foundation for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the core, intramolecular cyclization reactions can be triggered to build new rings, leading to novel chemical entities with distinct biological profiles.

The construction of fused systems often involves derivatizing adjacent positions on the pyridazinone core (e.g., C-4 and C-5) and then inducing ring closure. Research on pyridazinone chemistry has led to the synthesis of various fused heterocycles. For example, isoxazolo[4,5-d]pyridazinones have been prepared, indicating fusion across the C-4 and C-5 positions of the pyridazinone ring. researchgate.net Similarly, the synthesis of pyridazino[4,5-c]isoquinolinones demonstrates the versatility of the pyridazinone scaffold in constructing polycyclic systems. researchgate.net

Following this logic, the synthesis of pyrrolo[3,4-d]pyridazinones is a feasible strategy. This would typically involve introducing a nitrogen-containing side chain at the C-4 position and a suitable carbon-based functional group at the C-5 position (or vice-versa), followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. The formation of related fused systems, such as pyridazinotriazines and pyridazino[3,4-b] researchgate.netacs.orgthiazines from pyridazinone precursors, provides strong evidence for the viability of such cyclization strategies. nih.gov Although starting from different heterocyclic cores, the successful synthesis of pyrrolo[3,2-d]pyrimidines via domino C-N coupling and hydroamination reactions showcases a modern synthetic approach that could be adapted for the construction of pyrrolopyridazinones. beilstein-journals.orgnih.gov

Table 3: Examples of Fused Heterocyclic Systems Derived from Pyridazinones

| Fused System Class | Fusion Pattern | General Synthetic Strategy | Reference |

| Isoxazolo[4,5-d]pyridazinones | Fusion at C-4 and C-5 | Cyclization of appropriately substituted C-4/C-5 pyridazinone derivatives. | researchgate.net |

| Pyridazino[4,5-c]isoquinolinones | Fusion at C-4 and C-5 | Palladium-catalyzed annulation reactions. | researchgate.net |

| Pyridazinotriazines | Fusion involving a ring nitrogen and an adjacent carbon | Reaction of a hydrazinyl-pyridazine with reagents like carbon disulfide. | nih.gov |

| Pyrrolo[3,4-d]pyridazinones (Proposed) | Fusion at C-4 and C-5 | Intramolecular cyclization of a C-4 amino-functionalized and C-5 carbon-substituted pyridazinone. | N/A |

Spectroscopic and Structural Data for 4-Bromo-2-phenylpyridazin-3(2H)-one Remains Elusive

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic and structural characterization data for the chemical compound 4-Bromo-2-phenylpyridazin-3(2H)-one could not be located.

Efforts to retrieve specific information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC, did not yield any published experimental results. Similarly, searches for its Infrared (IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) data were unsuccessful in providing the specific spectral analyses required for a detailed characterization.

While data for structurally related compounds, such as other substituted pyridazinone derivatives, are available, this information is not directly applicable for a scientifically accurate and detailed analysis of 4-Bromo-2-phenylpyridazin-3(2H)-one as per the requested outline. The precise influence of the bromine atom at the 4-position and the phenyl group at the 2-position on the pyridazinone core gives the molecule a unique spectroscopic fingerprint that cannot be accurately extrapolated from related structures.

Consequently, the generation of a thorough and scientifically accurate article focusing solely on the advanced spectroscopic and structural characterization of 4-Bromo-2-phenylpyridazin-3(2H)-one is not possible at this time due to the absence of the necessary primary data in the public domain. Further experimental research and publication of the findings are required to enable a detailed discussion of the spectroscopic properties of this specific compound.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Phenylpyridazin 3 2h One

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the elemental formula of the molecule. For 4-Bromo-2-phenylpyridazin-3(2H)-one, with a chemical formula of C₁₀H₇BrN₂O, the expected monoisotopic mass can be calculated. The presence of bromine is particularly notable in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 m/z units, which is a clear indicator for the presence of a single bromine atom in the molecule.

Table 1: Illustrative HRMS Data for 4-Bromo-2-phenylpyridazin-3(2H)-one

| Parameter | Value |

| Chemical Formula | C₁₀H₇BrN₂O |

| Calculated Monoisotopic Mass | 250.9796 u |

| Observed m/z [M+H]⁺ | Hypothetical: 251.9874 |

| Mass Accuracy (ppm) | Hypothetical: < 5 ppm |

| Isotopic Pattern | Characteristic doublet for Bromine |

Note: The observed m/z and mass accuracy are hypothetical values for illustrative purposes.

X-ray Crystallography and Solid-State Structural Analysis

To date, the single-crystal X-ray structure of 4-Bromo-2-phenylpyridazin-3(2H)-one has not been reported in publicly accessible databases. However, analysis of structurally similar compounds, such as other substituted pyridazinone and bromo-phenyl derivatives, can provide insights into the expected structural features. sigmaaldrich.com

A single-crystal X-ray diffraction study of 4-Bromo-2-phenylpyridazin-3(2H)-one would be expected to reveal the planarity of the pyridazinone ring and the dihedral angle between this ring and the phenyl substituent. The C-Br bond length would also be a key parameter obtained from this analysis.

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Related Bromo-Substituted Heterocycle

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | e.g., 9.418 |

| b (Å) | e.g., 15.185 |

| c (Å) | e.g., 13.182 |

| β (°) | e.g., 133.90 |

| Volume (ų) | e.g., 1358.4 |

| Z | 4 |

Note: Data presented is for a different bromo-substituted heterocyclic compound and serves for illustrative purposes only.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and van der Waals interactions. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For 4-Bromo-2-phenylpyridazin-3(2H)-one, a Hirshfeld surface analysis would likely reveal the importance of C-H···O and C-H···N hydrogen bonds in the crystal packing. Furthermore, due to the presence of the bromine atom and aromatic rings, interactions such as Br···H, Br···π, and π-π stacking would be anticipated to play a significant role in the supramolecular assembly. In related bromo-phenyl compounds, H···H, C···H/H···C, and Br···H/H···Br interactions have been shown to be the most significant contributors to the crystal packing.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Aromatic Compound

| Interaction Type | Contribution (%) |

| H···H | e.g., 36.2 |

| C···H/H···C | e.g., 21.6 |

| N···H/H···N | e.g., 12.2 |

| Br···H/H···Br | e.g., 10.8 |

Note: The data is derived from a related but different compound and is intended for illustrative purposes.

Other Spectroscopic and Analytical Techniques

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The pyridazinone ring system, being a conjugated system, is expected to absorb in the UV region. The presence of the phenyl group extends this conjugation, likely shifting the λmax to longer wavelengths.

Specific experimental UV-Vis data for 4-Bromo-2-phenylpyridazin-3(2H)-one is not available in the surveyed literature. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the electronic absorption spectrum. In similar conjugated heterocyclic systems, the absorption maxima are influenced by the extent of conjugation and the presence of auxochromic groups.

Table 4: Hypothetical UV-Vis Absorption Data for 4-Bromo-2-phenylpyridazin-3(2H)-one in a Common Solvent

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | Hypothetical: ~280-320 | Hypothetical: ~10,000-15,000 | π → π* |

Note: The values presented are hypothetical and based on typical values for similar conjugated systems.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As 4-Bromo-2-phenylpyridazin-3(2H)-one is a closed-shell molecule with all electrons paired, it is EPR-silent and would not be expected to produce an EPR spectrum under normal conditions.

However, EPR spectroscopy could be a valuable tool to study the potential formation of radical species derived from this compound, for instance, through electrochemical oxidation or reduction, or upon irradiation. The resulting EPR spectrum would provide information about the structure and electronic environment of the generated radical. There is currently no published research indicating the application of EPR spectroscopy to study radical species of 4-Bromo-2-phenylpyridazin-3(2H)-one.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as 4-Bromo-2-phenylpyridazin-3(2H)-one, as it provides a direct means of verifying the empirical formula. The analysis involves the combustion of a small, precisely weighed sample of the pure substance under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of bromine (Br) is typically determined through other specific analytical methods.

The experimentally determined percentages of each element are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, generally within a margin of ±0.4%, serves as strong evidence for the compound's elemental integrity and purity.

For 4-Bromo-2-phenylpyridazin-3(2H)-one, with the molecular formula C₁₀H₇BrN₂O, the theoretical elemental composition has been calculated. As of the latest literature review, specific experimental (found) values for this particular compound have not been reported in publicly available research. The theoretical values are presented in the table below, which would typically be compared against experimental results to confirm the successful synthesis and purification of the compound.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.83 | Data not available |

| Hydrogen (H) | 2.81 | Data not available |

| Nitrogen (N) | 11.16 | Data not available |

| Bromine (Br) | 31.82 | Data not available |

The calculated percentages are based on the atomic masses of the constituent elements and the compound's molecular weight. The absence of experimentally "found" data in the literature highlights an opportunity for further research to fully characterize this compound. Such data would be a critical component for any study detailing the synthesis of 4-Bromo-2-phenylpyridazin-3(2H)-one, providing definitive validation of its structure.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 2 Phenylpyridazin 3 2h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties with high accuracy. DFT calculations for 4-Bromo-2-phenylpyridazin-3(2H)-one can elucidate its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the molecule's geometry is adjusted to find the minimum energy conformation. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For 4-Bromo-2-phenylpyridazin-3(2H)-one, optimization would reveal the planarity of the pyridazinone ring and the relative orientation of the phenyl substituent. The electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for 4-Bromo-2-phenylpyridazin-3(2H)-one Note: The following data is illustrative, based on typical values for similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Length | N-C (Phenyl) | ~1.45 Å |

| Bond Angle | C-N-N | ~120° |

| Bond Angle | C-C-Br | ~119° |

| Dihedral Angle | C-N-C(Phenyl)-C(Phenyl) | ~45° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more polarizable and reactive. For 4-Bromo-2-phenylpyridazin-3(2H)-one, the HOMO is expected to be distributed over the electron-rich phenyl and pyridazinone rings, while the LUMO would likely be centered on the pyridazinone ring, influenced by the electron-withdrawing carbonyl and bromo groups.

Table 2: Predicted Frontier Molecular Orbital Properties for 4-Bromo-2-phenylpyridazin-3(2H)-one Note: The following data is illustrative and based on values for similar heterocyclic compounds.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, which is useful for identifying its electrophilic and nucleophilic sites. researchgate.net The map uses a color scale to show different potential values on the molecule's surface. researchgate.net Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of 4-Bromo-2-phenylpyridazin-3(2H)-one, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atom and the nitrogen atoms of the pyridazinone ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be found around the hydrogen atoms of the phenyl ring, indicating their susceptibility to nucleophilic interactions.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. A higher electrophilicity index suggests a molecule is a strong electrophile, while a lower value indicates a marginal or moderate electrophile. mdpi.com

Table 3: Predicted Global Reactivity Descriptors for 4-Bromo-2-phenylpyridazin-3(2H)-one Note: The following data is illustrative, based on concepts from related compounds. mdpi.com

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Stability and resistance to deformation |

| Global Electrophilicity (ω) | μ2 / 2η | 3.66 | Categorized as a strong electrophile |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity.

Docking simulations of 4-Bromo-2-phenylpyridazin-3(2H)-one into the active site of a target protein can predict its binding affinity and interaction patterns. frontiersin.org The process involves placing the ligand in various conformations within the protein's binding pocket and scoring them based on binding energy. nih.gov

Pyridazinone derivatives have been investigated as inhibitors of various enzymes, such as Fatty Acid-Binding Protein 4 (FABP4). nih.gov In a hypothetical docking study of 4-Bromo-2-phenylpyridazin-3(2H)-one with a protein target, specific interactions would be key to its binding efficacy. These interactions could include:

Hydrogen Bonds: The carbonyl oxygen of the pyridazinone ring can act as a hydrogen bond acceptor with amino acid residues like Arginine or Serine. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, or Phenylalanine. nih.gov

Pi-Pi Stacking: The aromatic phenyl and pyridazinone rings can form π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine. nih.gov

These predicted interactions provide a structural basis for the molecule's potential inhibitory activity and guide further optimization for improved potency and selectivity. nih.gov

Table 4: Potential Ligand-Protein Interactions for 4-Bromo-2-phenylpyridazin-3(2H)-one in a Hypothetical Protein Binding Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Tyr, Ser, Gln |

| Phenyl Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe |

| Phenyl & Pyridazinone Rings | π-π Stacking | Phe, Tyr, Trp, His |

| Bromo-substituent | Halogen Bonding | Backbone Carbonyls, Ser, Thr |

Scientific Literature Review Reveals No Computational or Molecular Modeling Studies on 4-Bromo-2-phenylpyridazin-3(2H)-one

A comprehensive review of published scientific literature indicates a lack of specific research into the computational chemistry and molecular modeling of the compound 4-Bromo-2-phenylpyridazin-3(2H)-one. Despite the broad interest in the chemical and pharmacological properties of the pyridazinone class of compounds, this particular derivative does not appear to have been the subject of dedicated studies concerning its mechanism of action at a molecular level, Quantitative Structure-Activity Relationship (QSAR), or Quantitative Structure-Property Relationship (QSPR).

While numerous studies have been conducted on various other pyridazinone derivatives, employing computational methods to explore their biological activities and predict their properties, the specific bromo- and phenyl-substituted pyridazinone requested is not featured in these analyses. Research in the field of computational chemistry and molecular modeling for the broader pyridazinone family has focused on aspects such as:

Mechanism of Action Prediction: Molecular docking simulations have been used to investigate how different pyridazinone derivatives interact with biological targets. For instance, studies have explored the binding of pyridazinone analogs to enzymes like monoamine oxidase (MAO-B), phosphodiesterase type 4 (PDE4), and cyclooxygenase (COX), providing insights into their potential therapeutic effects. nih.govnih.govnih.govmdpi.com These studies help to elucidate the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of these compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on various series of pyridazinone derivatives have been performed to correlate their structural features with their biological activities. These analyses have been instrumental in understanding how different substituents on the pyridazinone scaffold influence their potency as, for example, acetylcholinesterase inhibitors or FGFR1 inhibitors. annalsmedres.orgtandfonline.com Such models are valuable for predicting the activity of new, unsynthesized derivatives. tandfonline.comresearchgate.net

Predictive Modeling for Novel Derivatives: Building on QSAR models, researchers have computationally designed and predicted the bioactivities of novel pyridazinone derivatives. tandfonline.com These predictive models help in prioritizing the synthesis of new compounds with potentially enhanced therapeutic properties.

It is important to note that the findings from these studies on other pyridazinone derivatives cannot be directly extrapolated to 4-Bromo-2-phenylpyridazin-3(2H)-one. The specific substitutions of a bromine atom at the 4-position and a phenyl group at the 2-position of the pyridazinone core would uniquely influence its electronic and steric properties, and thus its interaction with biological targets. Without dedicated computational studies on this exact compound, any discussion on its molecular-level mechanism of action or structure-activity relationships would be purely speculative.

The absence of such research highlights a gap in the current scientific knowledge base and suggests an opportunity for future investigation into the computational and molecular characteristics of 4-Bromo-2-phenylpyridazin-3(2H)-one.

Applications of 4 Bromo 2 Phenylpyridazin 3 2h One and Its Derivatives in Medicinal Chemistry

Pyridazinone Scaffolds in Drug Discovery and Design

The pyridazinone core is considered a privileged scaffold in drug design, meaning it can bind to multiple biological targets with high affinity. nih.gov This structural motif is present in several clinically used drugs, highlighting its importance in medicinal chemistry. ekb.eg The presence of nitrogen atoms and a keto group allows for hydrogen bonding and protonation, contributing to the diverse pharmacological properties of molecules containing this ring. nih.gov Researchers have extensively explored pyridazinone derivatives for various therapeutic applications, including their use as anti-inflammatory, analgesic, antimicrobial, and cardiovascular agents. nih.govresearchgate.netresearchgate.net

Hit Identification and Validation

In the initial phase of drug discovery, hit identification involves finding compounds that exhibit a desired biological activity against a specific target. oncodesign-services.comcriver.com This is often achieved through high-throughput screening (HTS) of large compound libraries or through virtual screening techniques. oncodesign-services.com Once initial "hits" are identified, they must be validated to confirm their activity and rule out false positives. nih.gov This validation process is crucial and often involves secondary assays, such as direct biophysical binding assays, to ensure that the compound directly interacts with the intended target. nih.gov For pyridazinone-based compounds, hit identification campaigns aim to discover molecules with promising therapeutic potential for further development. oncodesign-services.comdrugdiscoverypro.com

Lead Optimization Strategies for Drug Candidates

Following hit identification and validation, lead optimization is a critical phase where the chemical structure of a promising "lead" compound is systematically modified to enhance its desirable properties. danaher.compatsnap.com The primary goals of lead optimization are to improve potency, selectivity, and the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the drug candidate, while minimizing any potential toxicity. danaher.compatsnap.com

Common lead optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically altering different parts of the molecule to understand how these changes affect its biological activity. patsnap.com

Bioisosteric Replacement: This technique involves substituting a functional group with another that has similar physical or chemical properties to improve the compound's activity or reduce side effects. patsnap.com

Scaffold Hopping: This strategy entails replacing the core structure of the lead compound with a different one while maintaining the key binding interactions. patsnap.com

Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the effects of structural modifications and guide the design of new analogs. patsnap.com

For pyridazinone derivatives, lead optimization efforts have focused on modifying substituents on the pyridazinone ring to enhance their therapeutic efficacy and drug-like properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound, such as a pyridazinone derivative, and evaluating the resulting changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for its therapeutic effect. patsnap.comnih.gov

For pyridazinone-based compounds, SAR studies have been instrumental in:

Developing potent inhibitors of enzymes like β-1,3-glucan synthase. nih.gov

Identifying derivatives with significant anti-inflammatory and analgesic properties. nih.govresearchgate.net

Optimizing compounds to act as vasorelaxants and platelet anti-aggregation agents. ekb.eg

These studies guide the design of new, more effective drug candidates with improved potency and selectivity. nih.govnih.gov

Pharmacological Modulations and Mechanistic Insights (In Vitro and In Vivo Preclinical Studies)

Derivatives of 4-Bromo-2-phenylpyridazin-3(2H)-one have demonstrated a variety of pharmacological effects in preclinical studies, primarily focusing on their anti-inflammatory and analgesic activities.

Anti-inflammatory and Analgesic Activities

A significant body of research has highlighted the anti-inflammatory and pain-relieving properties of pyridazinone derivatives. sarpublication.comnih.govresearchgate.net Several studies have synthesized and evaluated series of these compounds, demonstrating their potential to alleviate inflammation and pain in various animal models. scielo.brresearchgate.net For instance, certain 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives have shown notable analgesic and anti-inflammatory effects. scielo.brresearchgate.net The mechanism of action for these effects is often linked to the inhibition of key inflammatory mediators. nih.govnih.gov

Cyclooxygenase (COX) Isoform Inhibition

A primary mechanism underlying the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govorientjchem.org COX enzymes exist in two main isoforms, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. orientjchem.orgmdpi.com

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of COX-1. orientjchem.org Therefore, a major focus in drug discovery has been the development of selective COX-2 inhibitors, which can provide anti-inflammatory and analgesic effects with a reduced risk of such side effects. orientjchem.orgnih.gov

Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. sarpublication.comnih.gov For example, a compound known as ABT-963, a 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, has demonstrated high selectivity for COX-2 over COX-1 and has shown significant oral anti-inflammatory activity in vivo with good gastric safety. sarpublication.com Studies have shown that some pyridazinone derivatives can inhibit COX-2 with IC50 values in the nanomolar range, comparable to or even better than the well-known COX-2 inhibitor celecoxib. nih.govnih.gov The selective inhibition of COX-2 by these compounds leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. wikipedia.org The inhibition of 5-lipoxygenase (5-LOX), in particular, is a key strategy for treating inflammatory conditions like asthma and osteoarthritis. wikipedia.org The pyridazinone scaffold has been identified as a promising framework for developing LOX inhibitors.

Modulation of Chemical Mediators (e.g., Histamine (B1213489), Serotonin)

Pyridazinone derivatives have been extensively investigated for their ability to interact with the receptors of key neurotransmitters, particularly histamine. The histamine H3 receptor (H3R) is an important autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like serotonin (B10506) and dopamine. researchgate.netveteriankey.com As such, H3R antagonists are of interest for their potential wake-promoting and cognitive-enhancing effects.

Several series of pyridazinone derivatives have been reported as potent and selective H3R antagonists. nih.gov Amine analogs of pyridazinones, including pyridazinone-phenethylamines and 4,5-fused pyridazinones, have shown significant affinity for both rat and human H3 receptors, along with good selectivity and metabolic stability. nih.gov Furthermore, tricyclic pyridazinone derivatives have been connected to amine moieties to target G-protein-coupled receptors, including various serotonin receptor subtypes (5-HT1A, 5-HT4, 5-HT6, and 5-HT7), which are implicated in cognitive functions. nih.gov In contrast, at least one tricyclic derivative was found to lack any significant histamine H2-receptor antagonistic activity. nih.gov

Influence on Inflammatory Cells and Cytokine Release (e.g., TNFα, IL-1β)

A hallmark of inflammation is the activation of immune cells, such as macrophages, and the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Pyridazinone derivatives have emerged as effective modulators of these processes, often through the inhibition of key signaling enzymes. nih.govmdpi.com

The inhibition of phosphodiesterase 4 (PDE4) by pyridazinone derivatives elevates intracellular cAMP levels, which in turn suppresses the synthesis of inflammatory mediators. nih.gov For instance, a novel pyridazinone derivative bearing a 5-methoxyindole (B15748) moiety, compound 4ba , demonstrated a significant, dose-dependent reduction in the release of IL-1β (up to 58% reduction) and TNF-α (up to 47% reduction) from lipopolysaccharide (LPS)-stimulated human primary macrophages. nih.gov Other research has focused specifically on developing pyridazine (B1198779) derivatives as direct inhibitors of IL-1β production, with several compounds showing potent activity in LPS-stimulated HL-60 cells. nih.gov This anti-inflammatory potential is further supported by studies on a broad library of pyridazinone-like compounds, which were found to inhibit LPS-induced NF-κB activity and the production of another cytokine, IL-6, in monocytic cells. mdpi.comresearchgate.net

Phosphodiesterase (PDE) Inhibition (e.g., PDE IV)

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. researchgate.net PDE type 4 (PDE4) is predominantly found in immune and inflammatory cells, making it a prime target for anti-inflammatory drugs, especially for respiratory diseases like asthma and COPD. rsc.orgnih.gov

The pyridazinone scaffold has been a cornerstone in the development of PDE4 inhibitors. mdpi.com An early example, Zardaverine, was identified as a dual PDE3/PDE4 inhibitor. mdpi.com More recently, structure-based design has led to highly potent and selective pyridazinone-based PDE4 inhibitors. nih.gov A series of pyridazinone derivatives with an indole (B1671886) residue at the C4 position showed promising inhibitory activity against the PDE4B isoform. rsc.orgmdpi.com One of the most active compounds from this series, functionalized with a 5-methoxyindole group, exhibited an IC₅₀ value of 251 nM for PDE4B inhibition and demonstrated a capacity to regulate the production of pro-inflammatory cytokines. nih.govmdpi.com These findings underscore the potential of the pyridazinone core in designing next-generation anti-inflammatory agents targeting PDE4. nih.govresearchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyridazinone nucleus has been explored as a scaffold for compounds with antibacterial and antifungal properties. nih.govresearchgate.net

Several studies have demonstrated the antimicrobial potential of this class. A series of 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives were synthesized and tested against various bacterial strains. researchgate.net The compounds were generally most active against Bacillus subtilis, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 15.62 μg/mL. researchgate.net Other research on dihydropyridazinone derivatives noted good activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net

More recently, a hybridization strategy led to the development of pyridazinone-based diarylurea derivatives with dual antimicrobial and anticancer activities. nih.gov One such compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 3 μg/mL. nih.gov Structure-activity relationship studies suggest that factors like stereochemistry (cis-isomers being more active) and the degree of saturation in fused ring systems can significantly influence the antimicrobial potency and selectivity of pyridazine compounds. nih.gov

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3(2H)-Pyridazinone Derivative | Bacillus subtilis | 15.62 µg/mL | researchgate.net |

| Pyridazinone-based Diarylurea | MRSA | 3 µg/mL | nih.gov |

| Dihydropyridazinone Derivatives | P. aeruginosa, E. coli | Good Activity | researchgate.net |

Anticancer Activities

The pyridazinone scaffold is a feature of several small molecules designed as anticancer agents. nih.gov These compounds often function by inhibiting key enzymes, such as protein kinases, that are critical for cancer cell growth, proliferation, and survival.

Pyridazinone-based derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. nih.gov A series of these compounds exhibited remarkable VEGFR-2 inhibitory activity, with IC₅₀ values ranging from 60.70 to 1800 nM. nih.gov The most potent of these also demonstrated significant growth inhibition against various cancer cell lines. nih.gov Other research efforts have synthesized and screened novel 2-(4-methanesulfonyl-phenyl)-6-aryl-4,5-dihydro-2H-pyridazin-3-one derivatives for their in-vitro anticancer activity. ejbps.com The anticancer potential of halogenated heterocyclic compounds is further exemplified by tetrabromo-benzimidazole derivatives, which induce apoptosis in leukemia and breast cancer cells by inhibiting PIM-1 kinase. mdpi.com

| Compound Class | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyridazinone-based Congeners | VEGFR-2 | 60.70–1800 nM | nih.gov |

| Tetrabromo-benzimidazole Derivative | PIM-1 Kinase | Pro-apoptotic activity | mdpi.com |

A more targeted approach in cancer therapy involves designing molecules that inhibit specific signaling pathways essential for tumor progression. The c-Jun N-terminal kinase (JNK) pathway is a member of the mitogen-activated protein kinase (MAPK) family, and persistent activation of JNK1 has been linked to carcinogenesis and the downregulation of tumor suppressors like p53. nih.govnih.gov

Researchers have successfully designed and synthesized novel 3,6-disubstituted pyridazine derivatives to specifically target the JNK1 pathway. nih.gov This work was based on scaffold hopping from known JNK1 inhibitors and hybridizing the pyridazine ring with a 4-fluorophenyl group, a moiety known to confer high JNK1 inhibitory activity. nih.gov A lead compound from this series, 9e , not only showed potent growth inhibition in the NCI-60 cancer cell line screen but also demonstrated significant in vivo anticancer effects in a solid tumor model. nih.gov Mechanistic studies confirmed that compound 9e downregulated the gene expression of JNK1, reduced the protein levels of its phosphorylated form, and curbed its downstream targets (c-Jun and c-Fos), ultimately restoring the activity of the p53 tumor suppressor. nih.gov

Cardiovascular Activities of 4-Bromo-2-phenylpyridazin-3(2H)-one and its Derivatives

The pyridazinone core is a prominent feature in a variety of compounds exhibiting a wide range of cardiovascular activities. These include cardiotonic, antihypertensive, anti-platelet aggregation, and vasodilatory effects. nih.govresearchgate.net

Cardiotonic Activity

Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated notable cardiotonic effects. In a study assessing the inotropic activity of newly synthesized derivatives, several compounds, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide and 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide , exhibited significant cardiotonic activity when compared to the known cardiotonic agent levosimendan. nih.govthieme-connect.de Another compound, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone , enhances the calcium-induced contraction of cardiac muscle fibers, suggesting a mechanism that involves increasing the calcium sensitivity of troponin. sarpublication.com

Antihypertensive Activity

The antihypertensive properties of pyridazinone derivatives are well-documented. nih.govnih.govorientjchem.org For instance, a series of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive activities. Several of these compounds showed good antihypertensive activity. nih.gov Another study reported that 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives demonstrated antihypertensive activity at least as potent as hydralazine, a known antihypertensive drug. nih.gov The mechanism for this activity is believed to be direct relaxation of vascular smooth muscle. nih.govibict.br

Anti-platelet Aggregation Activity

Several pyridazinone derivatives have been identified as potent inhibitors of platelet aggregation. nih.govsmmu.edu.cn New 6-substituted and 2,6-disubstituted pyridazinone derivatives have been synthesized and studied for their vasorelaxant and antiplatelet activities. nih.gov Silyl ethers and N,O-dibenzyl derivatives were found to be the most active compounds in this regard. nih.gov In another study, a series of 6-(4-substitued acetamino-phenyl)-4,5-dihydro-3(2H)-pyridazinones with different substituted secondary amines were synthesized and all exhibited potent anti-platelet aggregative activity to some extent. smmu.edu.cn

Vasodilatory Activity

The vasodilatory effect of pyridazinone derivatives contributes to their antihypertensive properties. nih.govnih.govresearchgate.net A study on 6-phenyl-3-pyridazinone based derivatives revealed that some compounds exhibited potent to mild vasorelaxant activity, with the most active compounds having EC50 values significantly lower than the standard drug hydralazine. nih.govresearchgate.net The research suggests that the 6-phenylpyridazin-3(2H)-one scaffold is a promising starting point for developing new vasorelaxants. nih.govresearchgate.net

Interactive Data Table: Cardiovascular Activities of Pyridazinone Derivatives

| Compound Class | Specific Derivative Example | Observed Activity | Reference |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinones | 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide | Cardiotonic | nih.govthieme-connect.de |

| 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-ones | Not specified | Antihypertensive | nih.gov |

| 6-substituted and 2,6-disubstituted pyridazinones | Silyl ethers and N,O-dibenzyl derivatives | Anti-platelet Aggregation, Vasodilatory | nih.gov |

| 6-phenyl-3-pyridazinone based derivatives | Acid, ester, and 4-methoxyphenylhydrazide derivatives | Vasodilatory | nih.govresearchgate.net |

Other Emerging Pharmacological Activities

Beyond their established cardiovascular applications, derivatives of 4-Bromo-2-phenylpyridazin-3(2H)-one are being investigated for a variety of other pharmacological activities.

Antidiabetic Activity

Pyridazinone derivatives have shown potential as antidiabetic agents. A study focused on pyridazinone-substituted benzenesulphonylurea derivatives revealed their anti-hyperglycemic activity. tandfonline.com Many of the synthesized compounds showed a significant reduction in the area under the curve (AUC) for glucose levels, comparable to the standard drug gliclazide. tandfonline.com Furthermore, some of these compounds were also found to inhibit aldose reductase, an enzyme implicated in diabetic complications. tandfonline.comjfi-online.org

Anticonvulsant Activity

The pyridazinone nucleus is a key pharmacophore for anticonvulsant activity. nih.govresearchgate.netresearchgate.net A series of hybrid benzothiazole (B30560) containing pyridazinone derivatives were designed and synthesized, with some demonstrating admirable GABA AT inhibitory activity. nih.gov Another study on 6-substituted-pyrido[3,2-d]pyridazine derivatives identified compounds with significant anticonvulsant activity in maximal electroshock tests, with some being safer than the marketed drug carbamazepine. nih.gov

Antiasthmatic Activity

The anti-inflammatory properties of pyridazinone derivatives suggest their potential use in treating asthma. scholarsresearchlibrary.comnih.gov Phosphodiesterase-4 (PDE4) inhibitors are effective in treating respiratory diseases, and pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , showed promising activity and selectivity towards PDE4B isoenzymes and was able to regulate pro-inflammatory cytokine and chemokine production. nih.gov

Antiulcer Activity

The diverse pharmacological profile of pyridazinone derivatives includes antiulcer activity, although this is a less explored area compared to their other activities. sarpublication.comresearchgate.net

Anti-Alzheimer's Disease Activity

Recent research has highlighted the potential of pyridazinone derivatives in the context of neurodegenerative diseases like Alzheimer's. nih.gov Newly synthesized pyrrolo[3,4-d]pyridazinone derivatives, which are selective cyclooxygenase-2 (COX-2) inhibitors, were evaluated for their effects on neuroinflammation, a key factor in Alzheimer's disease. nih.gov These compounds were found to reduce the negative impact of lipopolysaccharide-induced inflammation on neuronal cells, improving cell viability, and reducing DNA damage. nih.gov Furthermore, a series of substituted pyrimidine (B1678525) derivatives were synthesized and evaluated for their anti-Alzheimer's activity, with one compound, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine , showing an excellent anti-Alzheimer's profile. nih.gov

Interactive Data Table: Other Emerging Pharmacological Activities of Pyridazinone Derivatives

| Activity | Compound Class/Derivative | Key Findings | Reference |

| Antidiabetic | Pyridazinone-substituted benzenesulphonylureas | Significant anti-hyperglycemic activity and aldose reductase inhibition. | tandfonline.comjfi-online.org |

| Anticonvulsant | Hybrid benzothiazole containing pyridazinones | GABA AT inhibitory activity. | nih.gov |

| Anticonvulsant | 6-substituted-pyrido[3,2-d]pyridazine derivatives | Potent anticonvulsant activity with a good safety profile. | nih.gov |

| Antiasthmatic | Pyridazinone derivatives with an indole moiety | PDE4B inhibition and regulation of pro-inflammatory cytokines. | nih.gov |

| Anti-Alzheimer's | Pyrrolo[3,4-d]pyridazinone derivatives | Reduction of neuroinflammation and neuronal damage. | nih.gov |

| Anti-Alzheimer's | Substituted pyrimidine derivatives | Excellent anti-Alzheimer's profile in behavioral and biochemical studies. | nih.gov |

Applications of 4 Bromo 2 Phenylpyridazin 3 2h One and Its Derivatives in Agrochemicals

Pyridazinone Derivatives as Crop Protection Agents

The inherent biological activity of the pyridazinone core has made it a valuable building block in the design of novel pesticides. nih.govresearchgate.net By modifying the substituents on the pyridazinone ring and the phenyl group, researchers have been able to fine-tune the biological activity of these compounds, leading to the discovery of potent herbicides, fungicides, and insecticides. researchgate.netscholarsresearchlibrary.com

Herbicidal Applications

Pyridazinone derivatives are a well-established class of herbicides with multiple modes of action. cambridge.orgcambridge.org One of the primary mechanisms of action for many pyridazinone herbicides is the inhibition of photosynthesis at photosystem II (PSII). nih.govweedscience.org These compounds can interrupt the electron transport chain, leading to a halt in photosynthesis and ultimately causing plant death. nih.gov

Another significant mode of action for a different class of pyridazinone herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). youtube.comacs.orgucanr.edu PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. lsuagcenter.comunl.edu Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the formation of reactive oxygen species. lsuagcenter.comepa.gov This results in characteristic symptoms such as rapid wilting and necrosis of plant tissues. ucanr.edu

Research has shown that substitutions on the phenyl ring and the pyridazinone core are crucial for herbicidal activity. For instance, studies on 4-(3-trifluoromethylphenyl)pyridazine derivatives have demonstrated potent bleaching and herbicidal activities. nih.govsciengine.com

Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives

| Compound/Class | Target Weeds | Mode of Action | Reference |

| Pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) | Broadleaf weeds | Photosynthesis (PSII) inhibitor | cambridge.orgcambridge.org |

| Norflurazon | Grasses and broadleaf weeds | Phytoene desaturase inhibitor (bleaching) | youtube.com |

| PPO-inhibiting Pyridazinones | Broadleaf weeds, some grasses | Protoporphyrinogen IX oxidase (PPO) inhibitor | acs.orgucanr.edu |

| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Various weeds | Bleaching and herbicidal activities | nih.govsciengine.com |

Fungicidal Applications

The pyridazinone scaffold is also a promising lead structure for the development of novel fungicides. researchgate.netresearchgate.net Various derivatives have demonstrated significant activity against a range of plant pathogenic fungi. researchgate.netresearchgate.net The mechanism of action for fungicidal pyridazinones can vary, but some have been shown to be effective against fungi that have developed resistance to other classes of fungicides. mdpi.com

For example, certain pyridazinone derivatives have been synthesized and evaluated for their in vitro antifungal activity against pathogens such as Fusarium solani, Alternaria solani, and Fusarium semitectum. researchgate.net Studies have shown that the nature and position of substituents on the pyridazinone and phenyl rings play a critical role in determining the fungicidal potency and spectrum of activity. nih.gov For instance, the introduction of specific halogenated phenyl groups can enhance the antifungal efficacy.

Table 2: Fungicidal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative Class | Target Fungi | Key Findings | Reference |

| 2-Sulfonyl- and 2-acylderivatives of 4,5-dichloro-3(2H)-pyridazinone | Various plant pathogenic fungi | Alkylsulfonyl-derivatives showed interesting in vitro and in vivo results. | |

| Pyridazinone-substituted 1,3,4-oxadiazoles | Puccinia recondita (wheat leaf rust) | Activity influenced by the nature of substituents. | researchgate.net |

| Various Pyridazin-3(2H)-one derivatives | Fusarium solani, Alternaria solani, Fusarium semitectum | Specific derivatives showed spectacular results for antifungal study. | researchgate.net |

| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Activity increases with electron-accepting substituents and lipophilicity. | nih.gov |

Insecticidal and Acaricidal Activities

Pyridazinone derivatives have demonstrated notable insecticidal and acaricidal activities, making them a subject of interest for the development of new pest control agents. nih.govresearchgate.netscholarsresearchlibrary.com The mode of action for these compounds can vary, with some acting on the nervous system of insects, while others may disrupt their mitochondrial respiration. researchgate.netmdpi.com

For instance, some pyridazinone derivatives function as mitochondrial electron transport inhibitors, specifically at the NADH-CoQ reductase site (Complex I), which leads to the disruption of ATP formation and ultimately causes the death of the insect or mite. researchgate.net The structural features of the pyridazinone molecule, such as the substituents on the phenyl ring and the pyridazinone core, are critical for their insecticidal potency. nih.govnih.gov Research into the synthesis of novel diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has yielded compounds with significant insecticidal activity against pests like Helicoverpa armigera and Plutella xylostella. nih.gov

Table 3: Insecticidal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative Class | Target Pests | Mode of Action | Reference |

| Pyridazinone miticides | Mites | Mitochondrial electron transport inhibitors (Site I) | researchgate.net |

| Diacylhydrazine derivatives with pyrazole (B372694) scaffold | Helicoverpa armigera, Plutella xylostella | Ecdysone receptor agonists | nih.gov |

| 2-Phenylpyridine derivatives | Mythimna separata, Aphis craccivora, Tetranychus cinnabarinus | Not specified, but showed high inhibition rates. | nih.gov |

| 3-Cyano-1,4-dihydro-pyradazin-4-one derivatives | Aphis nerii | Not specified, but showed insecticidal activity. | researchgate.net |

Plant Growth Regulation and Plant Activator Development

Beyond direct pesticidal action, pyridazinone derivatives have emerged as a promising class of plant growth regulators and plant activators. nih.govnih.gov Plant activators are compounds that stimulate a plant's own defense mechanisms, leading to induced resistance against a broad spectrum of pathogens and pests. scielo.brmdpi.com This approach offers an eco-friendly alternative to conventional pesticides as it does not involve direct toxicity to the invading organisms. nih.gov

Induced Resistance Mechanisms in Plants

Pyridazinone-based plant activators function by priming the plant's immune system. nih.govrsc.orgrsc.org This priming leads to a faster and stronger defense response upon subsequent attack by pathogens. The induced resistance is often systemic, meaning the entire plant becomes more resistant, not just the site of application. scielo.br

The underlying mechanisms of this induced resistance involve the activation of key plant defense signaling pathways, such as those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.govmdpi.com These pathways lead to a cascade of defense responses, including the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and the synthesis of antimicrobial compounds called phytoalexins. A notable characteristic of plant activators is their ability to confer resistance in vivo without exhibiting direct antimicrobial activity in vitro. nih.gov

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of pyridazinone derivatives is highly dependent on their chemical structure. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies are crucial for optimizing the desired agrochemical properties, whether they be herbicidal, fungicidal, insecticidal, or plant-activating. nih.govnih.govnih.gov

For herbicidal pyridazinones, the nature of the substituent on the phenyl ring and at various positions on the pyridazinone core dictates the mode of action and efficacy. For example, a trifluoromethyl group on the phenyl ring is often associated with potent herbicidal activity. nih.govsciengine.com In the context of fungicidal activity, electron-withdrawing groups on the phenyl ring and increased lipophilicity have been shown to enhance efficacy against certain fungi. nih.gov

Similarly, for insecticidal derivatives, specific substitutions are required to achieve high potency against target pests. nih.govnih.gov In the development of plant activators, SAR studies help in designing molecules that can effectively trigger the plant's defense responses without causing phytotoxicity. nih.gov The presence of specific functional groups can influence the compound's ability to mimic natural signaling molecules and initiate the induced resistance cascade.

Environmental Considerations and Eco-friendly Strategies in Agrochemical Design

The development and use of agrochemicals, including those based on the 4-Bromo-2-phenylpyridazin-3(2H)-one scaffold, are increasingly scrutinized for their environmental impact. A comprehensive understanding of the environmental fate and potential ecotoxicity of these compounds is crucial for the design of safer and more sustainable agricultural solutions. This section explores the key environmental considerations for pyridazinone-based agrochemicals and outlines strategies for the development of more eco-friendly alternatives.

Environmental Fate and Persistence

The environmental behavior of a pesticide, including its persistence in soil and water, is a primary determinant of its potential for long-term environmental impact. Herbicides from the pyridazinone class, which are structurally related to 4-Bromo-2-phenylpyridazin-3(2H)-one, have been the subject of environmental fate studies. The persistence of these compounds is influenced by a variety of factors, including soil type, temperature, moisture, and microbial activity. nih.govkpu.cagoogle.com

Research on phenylpyridazinone herbicides provides insights into the potential degradation pathways and persistence of this chemical family. For instance, studies on 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (SAN 6706) and 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (SAN 9789) have demonstrated that their degradation in soil is temperature-dependent. At 20°C, SAN 6706 had a half-life of 50 days, which decreased to 9 days at 35°C, suggesting that microbial degradation plays a significant role. ias.ac.in The degradation of SAN 6706 was observed to proceed through the formation of SAN 9789 and a subsequent demethylated metabolite. ias.ac.in Similarly, the herbicide pyrazon, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, has been shown to degrade in soil to 5-amino-4-chloro-3-pyridazinone through the removal of the phenyl group. agronomy.org

The persistence of some herbicides can be a significant concern, as they can remain active in the soil for extended periods, potentially affecting subsequent crops and non-target organisms. researchgate.netnih.gov The half-life of herbicides in soil can vary widely depending on their chemical structure and environmental conditions, ranging from a few days to several months or even years. bldpharm.com For example, the half-life of various herbicide classes can range from 5 to 147 days. bldpharm.com

Ecotoxicity to Non-Target Organisms

The potential for agrochemicals to harm non-target organisms is a critical aspect of their environmental risk assessment. This includes effects on soil microorganisms, aquatic life, and beneficial insects.

Aquatic Ecosystems: The runoff of herbicides from agricultural fields into adjacent water bodies can pose a risk to aquatic organisms. ias.ac.in A probabilistic risk assessment of several photosystem II inhibiting herbicides, including the pyridazinone herbicide norflurazon, in freshwater ecosystems in South Florida indicated a generally low risk for individual herbicides. However, the study highlighted that the mixture of different herbicides could lead to a high risk for aquatic plant communities. ias.ac.in The toxicity of herbicides to aquatic plants and algae can vary significantly depending on the species and the herbicide's mode of action. nih.gov For some pyridazinone herbicides, the inhibitory concentration (I50) for photosynthesis in different algal species has been determined, with SAN 6706 showing greater inhibition than SAN 9789. ias.ac.in

Eco-friendly Strategies in Agrochemical Design

In response to growing environmental concerns, there is a significant push towards the design of more eco-friendly agrochemicals. These strategies focus on reducing persistence, minimizing non-target toxicity, and employing sustainable manufacturing processes.

Designing for Biodegradability: A key strategy in green chemistry is the design of molecules that are readily biodegradable, breaking down into harmless substances in the environment. This can be achieved by incorporating chemical functionalities that are susceptible to microbial or hydrolytic degradation. For example, the introduction of ester or amide groups that can be easily cleaved by environmental microbes can reduce the persistence of a pesticide. The goal is to create compounds with a short enough half-life to perform their intended function without accumulating in the environment. agronomy.orgresearchgate.net

Structure-Activity Relationship (SAR) and Molecular Design: Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental to designing safer agrochemicals. By modifying the substituents on the pyridazinone ring, it is possible to enhance herbicidal efficacy while potentially reducing non-target toxicity. For instance, research on pyridazinone derivatives has shown that modifications to the phenyl ring and other positions on the pyridazinone core can significantly influence their biological activity. nih.gov Theoretical molecular descriptors can also be used to predict the environmental fate and persistence of compounds, guiding the design of more environmentally benign molecules. nih.gov

Sustainable Synthesis: The principles of green chemistry can also be applied to the synthesis of agrochemicals. This includes the use of less hazardous starting materials, reducing the number of synthetic steps, and employing environmentally friendly catalysts and reaction conditions. nih.gov For example, the development of one-pot, multi-component reactions for the synthesis of heterocyclic compounds related to pyridazinones can reduce waste and energy consumption. nih.gov

Table of Research Findings on Related Pyridazinone Herbicides

| Herbicide | Finding | Reference |

| SAN 6706 | Half-life in sandy loam soil was 50 days at 20°C and 9 days at 35°C. Degrades to SAN 9789 and a demethylated metabolite. | ias.ac.in |

| SAN 9789 | Half-life in sandy loam soil was 270 days at 20°C and 70 days at 35°C. Degrades to a demethylated metabolite. | ias.ac.in |

| Pyrazon | Degrades in soil to 5-amino-4-chloro-3-pyridazinone. Did not adversely affect soil bacteria or actinomycetes in one study. | agronomy.org |

| Norflurazon | Included in a probabilistic risk assessment of aquatic herbicides in South Florida, which found low individual risk but potential for high risk in mixtures. | ias.ac.in |

| SAN 6706 & SAN 9789 | Inhibited photosynthetic electron transport in algae, with SAN 6706 being a more potent inhibitor than SAN 9789. | ias.ac.in |

Emerging Applications and Future Research Directions

Material Science Applications of Pyridazinone Scaffolds

The unique chemical properties of the pyridazinone ring system make it a valuable component in the development of new materials with specialized functions.

Functional Materials Development

The pyridazinone scaffold is being explored for the creation of novel functional materials, particularly in the realm of optics and electronics. Research has focused on designing symmetrically folded scaffolds incorporating pyridazinone and triazinone derivatives. yu.edu.jo These studies investigate the intramolecular and intermolecular interactions, such as π-π stacking, which are crucial in determining the optical and electrical properties of organic materials. yu.edu.jo By altering the heteroaromatic units and substituent groups, researchers can fine-tune the material's emission spectra. yu.edu.jo This line of inquiry highlights the potential for developing new luminescent materials based on pyridazinone structures, with applications in areas like organic light-emitting diodes (OLEDs) and sensors. yu.edu.jo

Antioxidant Properties in Industrial Applications (e.g., Base Oil Improvement)